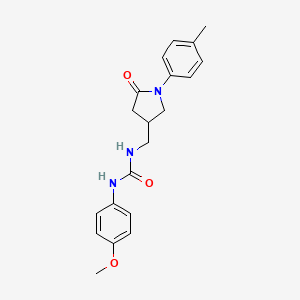

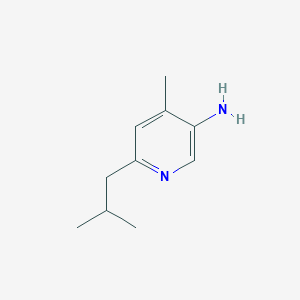

![molecular formula C16H15N3OS B2871120 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide CAS No. 863588-42-5](/img/structure/B2871120.png)

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse pharmacological properties. This compound is particularly noted for its potential as a phosphoinositide 3-kinase inhibitor, which makes it a candidate for various therapeutic applications .

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to interact with a wide range of targets, including antibacterial, antifungal , anti-inflammatory , antiviral , antimalarial , and anti-HIV activities . They can also serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors .

Mode of Action

Thiazole derivatives are known to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 . They are also involved in the development of pain therapy drugs .

Biochemical Pathways

Thiazole derivatives are known to act as fibrinogenic receptor antagonists with antithrombotic activity , and as new bacterial DNA gyrase B inhibitors . Pyrano [2,3-d]thiazoles show a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to possess a broad spectrum of pharmacological activities .

Action Environment

The stability and efficacy of thiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .

Analyse Biochimique

Biochemical Properties

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) . It potently inhibits PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . The compound interacts with these enzymes, inhibiting their activity and thus playing a significant role in biochemical reactions .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory activity on PI3Ks . By inhibiting these enzymes, the compound can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, PI3Ks play a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with PI3Ks . By binding to these enzymes, the compound inhibits their activity, leading to changes in cell signaling pathways and gene expression . This inhibition can lead to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3Ks, which plays a key role in intracellular signaling .

Metabolic Pathways

Given its inhibitory activity on PI3Ks , it is likely that the compound interacts with metabolic pathways involving these enzymes.

Subcellular Localization

Given its activity on PI3Ks , it is likely that the compound localizes to areas of the cell where these enzymes are present

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide typically involves multiple steps starting from commercially available substancesThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained in good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its role as a phosphoinositide 3-kinase inhibitor, which is crucial in cell signaling pathways.

Medicine: Potential therapeutic applications in treating diseases such as cancer, due to its inhibitory effects on key enzymes.

Industry: Possible use in the development of new materials with specific properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.

Uniqueness

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide stands out due to its specific inhibitory activity against phosphoinositide 3-kinase, which is not as prominently observed in other similar compounds. This unique activity makes it a valuable candidate for further research and potential therapeutic applications .

Propriétés

IUPAC Name |

2-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-10(2)14(20)18-12-7-5-11(6-8-12)15-19-13-4-3-9-17-16(13)21-15/h3-10H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEZWCAJEOKNKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate](/img/structure/B2871037.png)

![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one](/img/structure/B2871038.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2871042.png)

![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2871046.png)

![3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2871056.png)

![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2871058.png)

![Endo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2871060.png)